Perfluorohexadecane

Description

Historical Perspectives and Evolution of Perfluorohexadecane Research

The genesis of research into perfluoroalkanes, including this compound, is intrinsically linked to the broader history of fluorine chemistry, which saw significant expansion after World War II. researchgate.net Early investigations into these compounds were often driven by the search for chemically inert and thermally stable materials for a variety of applications.

The synthesis and characterization of this compound and its homologs have been subjects of study for decades. For instance, early photochemical studies explored the generation of perfluorooctyl radicals from perfluoroazooctane, which could then recombine to form this compound. psu.edu This highlighted a fundamental reaction pathway for creating longer-chain perfluoroalkanes.

Over the years, research has evolved to include detailed thermodynamic and physical property characterization. Studies have employed techniques like adiabatic calorimetry and differential scanning calorimetry to measure the heat capacities and phase transitions of this compound and related compounds. acs.orgresearchgate.net This data is crucial for understanding the behavior of these materials in various applications. Furthermore, the development of force fields for molecular modeling has allowed for theoretical investigations into the conformational properties and defect structures of perfluoroalkanes like PFHD. kpi.ua

Interdisciplinary Significance of this compound in Contemporary Science

The distinct physicochemical properties of this compound have led to its application and study across multiple scientific disciplines. Its chemical inertness and high density make it a valuable component in various materials and systems.

In materials science, this compound has been investigated for its potential use as a surfactant, lubricant, and lubricant additive. fluoromart.com Its thermal stability and ability to reduce friction are highly desirable properties in these contexts. mst.dk The phase behavior of binary systems containing this compound and other perfluorinated alkanes has also been a subject of interest, with studies showing the formation of solid solutions depending on the difference in chain length. kpi.ua

The compound also finds utility in environmental science as a tracer for atmospheric transport and diffusion research. fluoromart.com Its persistence allows it to be tracked over long distances, providing valuable data for climate and pollution models.

Classification of this compound within Per- and Polyfluoroalkyl Substances (PFAS) Research

This compound is classified as a per- and polyfluoroalkyl substance (PFAS), a large family of synthetic organofluorine compounds characterized by the presence of at least one fully fluorinated methyl or methylene (B1212753) carbon atom. mst.dk The Organisation for Economic Co-operation and Development (OECD) includes this compound in its list of PFAS. mst.dk

Structural Context within Perfluorinated Alkanes

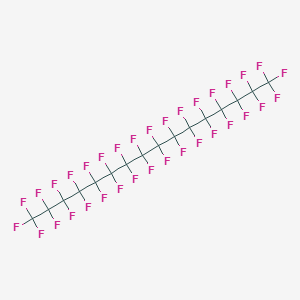

Within the vast PFAS family, this compound belongs to the subgroup of perfluoroalkanes. These are alkanes where all hydrogen atoms have been replaced by fluorine atoms, resulting in the general formula C_nF_{2n+2}. researchgate.netresearchgate.net this compound, with its 16-carbon backbone fully saturated with 34 fluorine atoms, is a long-chain perfluoroalkane. nih.govresearchgate.net This structure imparts properties such as high thermal stability, chemical inertness, and both hydrophobicity and lipophobicity. canada.ca The conformational rigidity of the perfluoroalkyl chain, which tends to adopt a helical conformation, is another defining structural feature. kpi.ua

The table below provides a summary of key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tetratriacontafluorohexadecane nih.gov |

| CAS Number | 355-49-7 nih.gov |

| Molecular Formula | C16F34 nih.gov |

| Molecular Weight | 838.12 g/mol nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tetratriacontafluorohexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16F34/c17-1(18,3(21,22)5(25,26)7(29,30)9(33,34)11(37,38)13(41,42)15(45,46)47)2(19,20)4(23,24)6(27,28)8(31,32)10(35,36)12(39,40)14(43,44)16(48,49)50 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQPUCGPFMVEJGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16F34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40188997 | |

| Record name | Perfluorohexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

838.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355-49-7 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-Tetratriacontafluorohexadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorohexadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorohexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorohexadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways Involving Perfluorohexadecane

Advanced Synthetic Approaches to Perfluorohexadecane and Related Perfluorinated Alkanes

Direct Fluorination Techniques and Their Optimization

Direct fluorination involves the reaction of elemental fluorine (F₂) with a hydrocarbon precursor. This method is notoriously challenging due to the high reactivity of fluorine, which leads to highly exothermic reactions that can cause extensive fragmentation of the carbon-carbon bonds, polymer formation, and even combustion if not properly controlled. google.comquora.com Consequently, the direct fluorination of alkanes is often described as a vigorous and drastic process. quora.com

To mitigate these issues and improve the yield of desired perfluorinated products, several optimization techniques have been developed. These strategies focus on managing the reaction's heat and moderating the reactivity of the fluorine. Key optimization approaches include:

Dilution: Using an inert gas, such as nitrogen, to dilute the elemental fluorine, thereby lowering its effective concentration. google.com

Low Temperatures: Conducting the reaction at reduced temperatures to dissipate heat more effectively and slow the reaction rate. google.com

Inert Solvents: Employing inert perfluorinated or chlorofluorinated solvents to act as a heat sink and maintain a dilute concentration of the starting material. google.comresearchgate.net

Hydrogen Fluoride (B91410) (HF) Scavengers: Using agents like sodium fluoride to remove the hydrogen fluoride byproduct, which can interfere with the reaction. google.com

Specialized Methods: The "PERFECT" (perfluorinated ester route for functional chemicals and thermolysis) method represents a refined approach. It involves the direct fluorination of a partially-fluorinated ester in a liquid phase, which enhances solubility and control, followed by thermolysis to yield the final perfluorinated product. researchgate.net

The process can be carried out in either a batch or continuous manner. In a batch process, the reactor is charged with the starting material and an inert liquid medium to create a dilute solution, through which the fluorine gas mixture is bubbled. google.com In a continuous process, the starting material is continuously fed into the reactor as the fluorination proceeds. google.com

Radical-Mediated Synthesis of Perfluorinated Compounds: Pathways to this compound

Radical-mediated reactions offer an alternative pathway to perfluorinated compounds, including this compound. These methods involve the generation of highly reactive perfluoroalkyl radicals, which can then undergo various reactions, such as dimerization, to form the desired long-chain alkanes.

Photolysis, or the use of light to induce chemical reactions, is an effective method for generating perfluoroalkyl radicals from suitable precursors. rsc.org A notable example is the photolysis of perfluoroazooctane (C₈F₁₇N=NC₈F₁₇) using ultraviolet (UV) irradiation. rsc.orgoup.com When a solution of perfluoroazooctane in a solvent like cyclohexane (B81311) or benzene (B151609) is irradiated with a low-pressure mercury lamp, the N=N bond breaks, generating two perfluorooctyl radicals (•C₈F₁₇). rsc.orgoup.com

These highly reactive radicals can then participate in subsequent reactions. While the primary goal of such studies may be the perfluoroalkylation of other substrates (e.g., the formation of perfluorooctylcyclohexane), a portion of the generated perfluorooctyl radicals will inevitably react with each other. rsc.org

The formation of this compound via radical-mediated synthesis is primarily achieved through the dimerization of perfluorooctyl radicals (•C₈F₁₇). This recombination is a common pathway once the radicals are generated. rsc.org

Mechanism: 2 •C₈F₁₇ → C₁₆F₃₄

This dimerization process is observed as a side reaction in the photolytic perfluoroalkylation of cycloalkanes. rsc.org For instance, during the photolysis of perfluoroazooctane in cyclohexane, this compound is formed from the recombination of perfluorooctyl radicals. rsc.org Similarly, in the photolysis of perfluoroazooctane in benzene, dimerization of perfluorooctyl radicals leads to the formation of this compound. oup.com

Another method that can result in dimerization is the Kolbe electrosynthesis. This electrochemical process involves the electrolysis of perfluorocarboxylic acids. While the primary goal might be the synthesis of other molecules like perfluoroalkyl bromides, the Kolbe dimerization product, in this case this compound, can form as a significant admixture. fluorine1.ru Computational studies on the thermal decomposition of per- and polyfluoroalkyl substances (PFAS) also support the thermal recombination of radicals as a mechanism for forming larger intermediates. researchgate.net

Table 1: Product Yields in the Photolysis of Perfluoroazooctane in Cycloalkanes Data sourced from a study on the direct introduction of a perfluorooctyl group into cycloalkanes. rsc.org

| Cycloalkane Solvent | Perfluorooctylcycloalkane Yield | This compound Yield |

|---|---|---|

| Cyclopentane | 78% | Small amount |

| Cyclohexane | 76% | Small amount |

| Cycloheptane | 70% | Small amount |

The efficiency and outcome of photochemical syntheses are highly dependent on the parameters of the light source, specifically its wavelength and intensity. numberanalytics.comperfectlight.com.cn

Wavelength: The choice of wavelength is crucial because photocatalysts and precursors absorb photons differently at various wavelengths, leading to different excited states and, consequently, different reaction pathways or efficiencies. perfectlight.com.cn Selecting the optimal wavelength can enhance product selectivity and minimize side reactions. perfectlight.com.cn For example, the photolysis of perfluoroazooctane to generate perfluorooctyl radicals proceeds effectively upon irradiation at 185 nm. rsc.orgoup.com This specific, high-energy UV wavelength is more effective than others for this particular transformation. Different reactions may utilize a range of wavelengths, from UV (e.g., 365 nm) to visible light (e.g., blue LEDs at ~450 nm), depending on the specific photosensitizer or reactant being used. nih.govhepatochem.comresearchgate.net

Light Intensity: The intensity of the light, or photon flux, also plays a significant role. numberanalytics.comhepatochem.com In some cases, higher light intensity can increase the concentration of molecules in an excited state, potentially enabling new reaction pathways by allowing the absorption of a second photon. perfectlight.com.cn However, for other reactions, an optimal intensity exists, beyond which efficiency may not improve or unwanted side reactions could be promoted. Studies on the perfluoroalkylation of benzene via photolysis found that the reaction proceeded effectively upon 185 nm irradiation through a two-photon absorption process, highlighting the importance of both wavelength and sufficient light intensity. oup.com

Development of Novel Chemical Methodologies for Perfluoroalkylation

Recent research has focused on creating new, more efficient, and greener methods for perfluoroalkylation. researchgate.net These novel methodologies often leverage modern synthesis principles, including organometallic chemistry, photocatalysis, and electrochemistry, to introduce perfluoroalkyl groups into various molecules. researchgate.netdoi.org

Key areas of development include:

Photoredox Catalysis: This approach uses photocatalysts that, when excited by light (often visible light), can initiate single-electron transfer (SET) processes. nih.govbeilstein-journals.org This allows for the generation of perfluoroalkyl radicals from precursors like perfluoroalkyl iodides or carboxylates under mild conditions. nih.govbeilstein-journals.org For example, ligand-to-metal charge transfer (LMCT) excitation of Ag(II) perfluoroalkyl carboxylate complexes using visible light can generate perfluoroalkyl radicals for subsequent reactions. nih.gov

Electrochemical Synthesis: Electrochemical methods, such as the Kolbe electrosynthesis, provide a pathway for generating perfluoroalkyl radicals and their subsequent dimerization under mild conditions without the need for high temperatures or pressures. fluorine1.ru Electrophotocatalysis combines photochemical excitation with electrochemical regeneration of the catalyst, creating a highly efficient catalytic cycle for perfluoroalkylation. nih.gov

Advanced Reagents: The development of new reagents has simplified the introduction of perfluoroalkyl groups. (Perfluoroalkyl)trimethylsilanes, such as Me₃SiCF₃ (Ruppert's reagent), are effective reagents that can introduce perfluoroalkyl groups into a wide variety of substrates in the presence of a fluoride ion initiator. doi.orgrsc.org These methods are often more straightforward than traditional routes. rsc.org

These modern strategies aim to overcome the limitations of older methods, offering greater functional group tolerance, milder reaction conditions, and improved efficiency for the synthesis of complex perfluorinated molecules. researchgate.netacs.org

Sustainable Processes in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fluorinated compounds, including this compound. biosynth.comenergy.gov Sustainable synthesis focuses on minimizing environmental impact by utilizing renewable resources, improving energy efficiency, and designing processes that reduce or eliminate the generation of hazardous substances. biosynth.comrsc.org

Renewable Feedstocks and Greener Solvents

A key aspect of sustainable synthesis is the use of renewable feedstocks. nih.gov While traditional synthesis of perfluoroalkanes often relies on petroleum-derived hydrocarbons, research is exploring the use of biomass as a starting point for chemical production. nih.govrug.nl For this compound, this could theoretically involve sourcing the C16 carbon backbone from fatty acids derived from vegetable oils or algae. nih.gov These natural sources provide a renewable alternative to fossil fuels. frontiersin.org The conversion of these bio-based materials into the hydrocarbon precursor for fluorination represents a significant step towards a more sustainable production lifecycle.

The choice of solvent is another critical factor in green chemistry. rsc.orgchemrxiv.org Efforts are being made to replace conventional organic solvents, which can be toxic and volatile, with more environmentally benign alternatives. rsc.org For fluorination reactions, the use of supercritical fluids like carbon dioxide (scCO2) or fluorous biphasic systems can facilitate easier separation of products and catalysts, reducing the need for traditional solvent extraction and purification steps that generate waste. acs.org

Energy Efficiency and Process Optimization

Traditional fluorination methods, such as electrochemical fluorination (ECF), are notoriously energy-intensive. Developing more energy-efficient synthetic routes is a primary goal of sustainable process design. rsc.orgrsc.org This can be achieved through several strategies:

Catalytic Routes: The use of catalysts can lower the activation energy of the fluorination reaction, allowing it to proceed under milder conditions of temperature and pressure, thus saving energy. savemyexams.comornl.govmt.com

Photocatalysis: Utilizing light to drive chemical reactions offers a potentially sustainable energy source. rsc.orgresearchgate.net Photocatalytic C-H activation and fluorination of alkanes could provide a more energy-efficient pathway to this compound compared to high-temperature methods. rsc.org

Process Intensification: Techniques like flow chemistry can offer better control over reaction parameters, leading to higher yields, improved safety, and reduced energy consumption. mt.com

Waste Reduction and Atom Economy

Sustainable synthesis aims to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. researchgate.net Traditional methods can generate significant waste, including by-products from side reactions and spent reagents. Catalytic processes, particularly those with high selectivity, can minimize the formation of unwanted by-products. researchgate.net Furthermore, the development of recyclable catalysts helps to reduce waste generated from the process itself. rsc.org

Catalytic Aspects in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased reaction rates, improved selectivity, and milder reaction conditions. libretexts.orgchemistrystudent.com For the synthesis of this compound, both homogeneous and heterogeneous catalytic systems are being explored to overcome the challenges associated with the high strength of C-H bonds in the parent hydrocarbon and the reactive nature of fluorinating agents.

Homogeneous Catalysis

In homogeneous catalysis, the catalyst is in the same phase as the reactants, which allows for high activity and selectivity due to excellent contact between the catalyst and substrate. libretexts.orgchemistrystudent.commdpi.com

Transition Metal Complexes: Complexes of metals like palladium, nickel, and copper have been investigated for C-H activation and functionalization. rsc.org For the synthesis of perfluoroalkanes, soluble transition metal complexes can facilitate the fluorination of long-chain alkanes. rsc.org For instance, complexes of bis[(perfluoroalkyl)sulfonyl]imides have shown utility as Lewis acid catalysts in various organic syntheses and could be applied to activate substrates for fluorination. researchgate.net

Photoredox Catalysis: This approach uses light-absorbing catalysts, often iridium or ruthenium complexes, or organic dyes, to initiate radical reactions under mild conditions. rsc.orgacs.org The photocatalyst can facilitate the generation of alkyl radicals from the C16 alkane chain, which can then be trapped by a fluorine source. rsc.org This method has been demonstrated for the C-H fluorination of some alkanes. rsc.org

Heterogeneous Catalysis

Heterogeneous catalysts exist in a different phase from the reactants, which offers significant advantages in terms of catalyst separation, recovery, and recyclability, contributing to a more sustainable and cost-effective process. rsc.orglibretexts.org

Supported Metal Catalysts: Transition metals can be supported on solid materials like silica (B1680970), alumina, or carbon. kit.edu For fluorination, catalysts such as palladium on molybdenum disulfide (MoS2) or palladium on carbon have been studied for direct arylation, a related C-H functionalization reaction. rsc.org Similar systems could be adapted for the fluorination of hexadecane (B31444).

Metal-Organic Frameworks (MOFs): MOFs are highly porous materials that can be designed as catalyst supports. nih.gov Perfluoroalkane-functionalized MOFs have been used to encapsulate palladium nanoparticles, creating a stable and reusable catalyst for C-H activation reactions in water. rsc.org Such a system could potentially be applied to the synthesis of this compound, offering a greener reaction medium.

Solid Acid Catalysts: Materials like perfluorinated resin sulfonic acids (such as Nafion-H) act as solid superacids and have been used to catalyze various reactions, including alkylation. acs.org These could potentially be employed in steps leading to the formation of the this compound backbone or in subsequent functionalization.

Biocatalysis

An emerging and highly sustainable approach is biocatalysis, which uses enzymes to perform chemical transformations. chemrxiv.orgnumberanalytics.comnih.gov While still in early stages for C-F bond formation, research into "fluorinase" enzymes demonstrates the potential for enzymatic fluorination. numberanalytics.comacsgcipr.org Directed evolution of enzymes is being used to create biocatalysts for the enantioselective fluorination of C(sp3)-H bonds. chemrxiv.orgnih.gov Although the application to a long-chain alkane like hexadecane to produce this compound is a significant challenge due to substrate scope and the need for multiple fluorination steps, biocatalysis represents a long-term goal for the sustainable synthesis of fluorinated compounds. acsgcipr.orgnih.gov

Theoretical and Computational Investigations of Perfluorohexadecane Systems

Molecular Dynamics Simulations and Interfacial Phenomena

Molecular dynamics (MD) simulations have proven to be a powerful tool for exploring the behavior of perfluoroalkanes, including perfluorohexadecane, particularly at interfaces. osti.gov These simulations model the interactions between atoms and molecules over time, allowing for the examination of dynamic processes and equilibrium properties. mdpi.com

Modeling Liquid-Vapor Interfaces of Perfluoroalkanes

Researchers have employed MD simulations with various force fields to model the liquid-vapor interface of perfluoroalkanes. acs.orgmit.edu These models are crucial for predicting and understanding interfacial properties like surface tension. Studies have utilized both all-atom and united-atom force fields to simulate these systems. acs.orgresearchgate.net For instance, the OPLS all-atom force field and a force field developed by Borodin et al. have been used to study the equilibrium liquid-vapor interface properties of perfluoroalkanes. acs.org While both force fields can predict liquid densities that align well with experimental data for shorter chains, they can differ in their prediction of surface tension, especially for longer chains. acs.org The development of new force fields, such as a united-atom Lennard-Jones forcefield, has shown improved accuracy in predicting both bulk and interfacial properties of liquid perfluoroalkanes. mit.edu

Understanding Interfacial Structures at the Molecular Level

MD simulations provide a detailed picture of the molecular arrangement at the liquid-vapor interface. For perfluoroalkanes, simulations have revealed a tendency for the molecular chains to orient themselves preferentially at the interface. researchgate.netresearchgate.net Studies on various perfluoroalkanes have shown that the chain segments often align perpendicular to the surface, with the terminal -CF3 groups populating the outermost layer of the interface. acs.orgresearchgate.net This orientation is influenced by factors such as chain length and temperature. acs.org At lower temperatures, close to the melting point, some perfluoroalkanes can form a highly structured, freezing-like layer at the liquid-vapor interface. researchgate.net This structured layer tends to melt and disappear as the temperature increases. researchgate.net

Interpretation of Experimental Observations via Simulation

Computational simulations are instrumental in explaining experimental findings that are otherwise difficult to rationalize. For example, simulations have been used to understand the significant difference in surface tension values observed between perfluoroalkanes and their hydrocarbon counterparts. mit.edu While simulations have sometimes overestimated surface tension values, the development of more refined force fields and the inclusion of factors like three-body interactions have led to better agreement with experimental data. mit.edu Furthermore, MD simulations have been used to investigate the formation of interlocking nanostructures at heterogeneous interfaces, providing a mechanism for interfacial bonding. mdpi.com

Application of Perturbation Theory to Interfacial Properties

Perturbation theory has been applied in conjunction with MD simulations to refine the prediction of interfacial properties, most notably surface tension. mit.edu This theoretical approach can be used to estimate contributions that are not explicitly accounted for in standard force fields, such as three-body interactions. mit.eduaip.org By treating the results of MD simulations as a reference system, perturbation theory can be used to calculate the effect of these additional interactions. mit.edu This combined approach has been shown to significantly improve the accuracy of predicted surface tension values for both linear alkanes and perfluoroalkanes, bringing them into closer agreement with experimental measurements. mit.edu

Three-Body Interaction Contributions in Interfacial Systems

While most molecular models rely on pairwise additive potentials (two-body interactions), it has been recognized that three-body and many-body interactions can be significant, particularly in dense and inhomogeneous systems like liquid-vapor interfaces. aip.orgresearchgate.net For real fluids, two-body potentials alone are often insufficient for the adequate prediction of properties. aip.org The inclusion of three-body effects, often approximated by terms like the Axilrod-Teller-Muto potential for atomic systems, can be crucial for accurate modeling. aip.org In the context of perfluoroalkanes, applying perturbation theory to account for three-body contributions has been shown to be a non-negligible factor that can substantially lower the predicted surface tension, correcting the overestimation often seen in simulations that only consider two-body potentials. mit.edu

Ab Initio Molecular Orbital Theory and Quantum Chemistry Applications

Ab initio molecular orbital theory, a "first-principles" computational method, provides highly accurate information about the electronic structure, geometry, and energetics of molecules without reliance on empirical parameters. scribd.comdtic.mil These methods are based on the fundamental laws of quantum mechanics. dtic.mil

For perfluoroalkanes, ab initio quantum chemistry has been instrumental in developing accurate force fields for use in larger-scale MD simulations. acs.orgacs.org These studies often focus on shorter-chain perfluoroalkanes like perfluorobutane, perfluoropentane, and perfluorohexane (B1679568) to investigate conformational energetics. acs.orgscribd.com Key findings from these quantum chemistry studies include:

The relative energies of different conformers (e.g., anti, gauche, ortho) can be determined with high accuracy. acs.orgacs.org

For perfluoroalkanes from C4 to C6, the relative energies of gauche and ortho conformers compared to the anti conformer were found to be independent of molecular weight. acs.orgscribd.com

In contrast, the energy barriers for transitions between these conformers were observed to increase with increasing molecular weight. acs.orgscribd.com

Analysis of model compounds for fluorinated polymers has revealed split trans and gauche minima in their potential energy surfaces, a feature that influences their conformational behavior. utah.edu

The data and parameters derived from these quantum chemical calculations, such as torsional parameters, are then used to build force fields that can be applied to simulate much larger systems, including this compound and even poly(tetrafluoroethylene) (PTFE). acs.orgacs.org The transferability of these force fields, validated by comparing simulation results for properties like density and enthalpy of vaporization with experimental data, demonstrates the power of this hierarchical modeling approach. acs.orgresearchgate.net

Exploration of Torsional Motion Potential Energy Surfaces

The exploration of potential energy surfaces (PES) is crucial for understanding the flexibility and conformational dynamics of molecules. um.esqcware.com For perfluoroalkanes, these surfaces are mapped by calculating the energy associated with the rotation (torsion) around the carbon-carbon single bonds. qcware.com Ab initio molecular orbital theory calculations for model compounds like perfluorobutane show a complex PES with multiple energy minima and transition states. researchgate.net

The torsional energy profile for the central C-C bond in perfluorobutane reveals the presence of gauche (g) and ortho (o) minima, in addition to anti (a) minima that are slightly offset from the 180° planar position. researchgate.net These computational scans of the PES help in quantifying the energy barriers between different stable conformations, providing insight into the dynamics of torsional motion. qcware.comunige.ch Such analyses are fundamental for developing accurate force fields used in molecular simulations. researchgate.net

Modeling Helix Reversal Defects in Perfluorinated Polymer Systems

This compound has served as a crucial model compound for developing force fields to simulate complex perfluorinated polymer systems like polytetrafluoroethylene (PTFE). kpi.uaresearchgate.net A force field designed to model fluoropolymers and their oligomers was derived from semiempirical molecular orbital calculations (MOPAC PM3) performed on this compound. kpi.ua A key application of such force fields is the study of thermally generated conformational defects known as helix reversals. researchgate.netkpi.ua

A helix reversal is a defect where the helical "handedness" (e.g., from left-handed to right-handed) of the polymer chain inverts. kpi.ua These defects disrupt the regular crystalline packing and are important for understanding the thermal behavior of materials like PTFE. researchgate.netpsu.edu Modeling studies have calculated the energy penalties associated with these defects, both in isolated chains and within a crystalline environment, providing insight into their formation and migration. kpi.ua For example, a defect consisting of three dihedrals of reversed hand can be built into a model to study its energetic impact. kpi.ua

Structural and Electronic Characterization of Perfluorinated Polymer Models

Computational methods, particularly density functional theory (DFT), are employed to investigate the structural and electronic properties of perfluorinated systems. seejph.comkeio.ac.jpmdpi.com These studies provide detailed information about charge distribution, electronic band structure, and molecular orbitals. researchgate.netseejph.com

In perfluorinated chains, a significant charge transfer from carbon to the highly electronegative fluorine atoms is observed, which confirms the strong polar nature of the C-F bond. researchgate.net Analysis of the electronic band structure for polymers like PTFE shows a large band gap, consistent with their properties as excellent electrical insulators. researchgate.net The characterization extends to the valence and conduction states, revealing both intra-chain and inter-chain contributions to the charge distribution, which offers deeper insights into the electronic properties of these materials. mdpi.comresearchgate.net

Thermochemical Calculations and Molecular Descriptors

Thermochemical properties, such as the enthalpy of formation and combustion, are fundamental characteristics of a chemical compound. For this compound, these values can be determined through computational methods, providing data that may be difficult to obtain experimentally.

Group-Additivity Methods for Enthalpy Determination

Group-additivity methods, notably the Benson group increment theory, are powerful tools for estimating the heat of formation (ΔH°f) of organic compounds. nsf.gov This approach operates on the principle that the thermochemical properties of a molecule can be approximated by summing the contributions of its constituent functional groups. northwestern.edumdpi.com The molecule is dissected into defined atomic groups, and each group is assigned an empirically derived incremental value based on a large set of experimental data. researchgate.net

This method has been extended to include a wide variety of compounds, including halogenated systems like perfluoroalkanes. nsf.gov The process involves breaking down the molecule into its atoms and characterizing them by their immediate neighbors to calculate group contributions. mdpi.com These methods are valued for their speed and accuracy in predicting thermochemical data from molecular structure alone. researchgate.netresearchgate.net

Prediction of Standard Heat of Combustion and Formation

Computational algorithms based on group-additivity methods allow for the calculation of the standard heat of combustion (ΔH°c) and, subsequently, the standard heat of formation (ΔH°f) for organic molecules under standard conditions. mdpi.comresearchgate.net The heat of formation is derived from the calculated heat of combustion by subtracting the standard enthalpies of combustion for the constituent elements (e.g., carbon and fluorine). mdpi.comnist.govlibretexts.org

A computer algorithm utilizing a group-additivity method predicted the standard heat of formation for this compound to be -7238.2 kJ/mol. researchgate.net Another study using a similar method reported the experimental enthalpy value for this compound as -7251 kJ/mol. mdpi.com These calculations provide essential thermodynamic data for this compound.

The table below summarizes the calculated thermochemical data for this compound.

| Property | Value | Source |

| Calculated Heat of Formation (ΔH°f) | -7238.2 kJ/mol | researchgate.net |

| Experimental Heat of Combustion (ΔH°c) | -7251 kJ/mol | mdpi.com |

Advanced Computational Approaches in Materials Science and Engineering

The study of materials like this compound is increasingly reliant on advanced computational methods that provide insights unattainable through experimental means alone. mit.edu These techniques, rooted in quantum mechanics and classical mechanics, allow for the prediction and analysis of material properties from the atomic level upwards. freescience.infouel.ac.uk As computational power has grown, so has the complexity and predictive accuracy of these models, enabling researchers to simulate material behavior under various conditions and to design new materials with tailored functionalities. mit.edufreescience.info This section explores two pivotal areas of computational advancement: atomic-level simulations for predicting material behavior and the integration of machine learning for accelerating materials discovery.

Atomic-level simulations, particularly molecular dynamics (MD), are powerful computational tools for exploring the behavior of materials by modeling the interactions of individual atoms and molecules over time. freescience.infomdpi.com These simulations utilize force fields—sets of parameters and equations that describe the potential energy of a system of particles—to calculate the forces and subsequent movements of each atom. mdpi.comnih.gov For complex molecules like this compound (C16F34), developing accurate force fields is a critical first step.

Researchers have employed semi-empirical molecular orbital calculations, such as MOPAC with the AM1 and PM3 Hamiltonians, to model this compound. rushim.ruresearchgate.net These studies generated conformational energy profiles that were then used to refine the parameters of molecular mechanics energy expressions. researchgate.net A key finding from these calculations was that to accurately reproduce the helical, minimum-energy backbone conformation characteristic of perfluoroalkanes, specific torsional energy terms had to be excluded from the force field. rushim.ru This highlights the necessity of tailoring simulation parameters to the unique chemical nature of fluoropolymers.

Further investigations have focused on developing and validating new force fields specifically for perfluoroalkanes to improve the accuracy of simulated properties. One such study developed a new united-atom Lennard-Jones force field that yielded significantly better predictions of bulk and interfacial properties, including liquid density and surface tension, compared to previous models. mit.edu Ab initio molecular orbital theory has also been used to calculate the potential energy surface for torsion around the carbon-carbon bonds in smaller perfluoroalkanes like n-perfluorobutane, providing fundamental data for building more robust models for longer chains like this compound. mit.edu

These simulation techniques allow for the calculation of various molecular and bulk properties. For instance, group-additivity methods, which break down molecules into constituent atom groups, have been used to calculate thermodynamic properties. nih.gov The experimental heat of combustion for this compound is -7251 kJ/mol, which shows close agreement with a calculated value of -7232.48 kJ/mol obtained via a group-additivity computer algorithm. nih.govsemanticscholar.org

The table below summarizes some computational methods and the properties of this compound they are used to investigate.

| Computational Method | Investigated Property/Focus | Model Molecule/System | Key Finding/Application |

|---|---|---|---|

| Semi-empirical MO (MOPAC, AM1) | Torsional energy profile | This compound (PFHD) | Exclusion of a torsional term was necessary to obtain the correct helical backbone conformation. rushim.ru |

| Semi-empirical MO (MOPAC, PM3) | Conformational energy profile | This compound | Used to derive valence parameters for a molecular mechanics (MM) energy expression. researchgate.net |

| Molecular Dynamics (MD) with custom Lennard-Jones force field | Bulk and liquid-vapor interfacial properties | Linear perfluoroalkanes | New force field significantly improved prediction of bulk density and surface tension. mit.edu |

| Group-Additivity Algorithm | Heat of combustion & formation | This compound and other organic molecules | Achieved high correlation (R² > 0.99) between calculated and experimental thermodynamic data. nih.govnih.govsemanticscholar.org |

| Ab initio Molecular Orbital Theory | Potential energy surface for torsion | n-Perfluorobutane | Provided fundamental data for understanding conformational minima in perfluoroalkane chains. mit.edu |

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing materials science, offering a new paradigm for the discovery and design of novel materials. arxiv.orgfrontiersin.org ML models can analyze vast datasets generated from both experiments and computational simulations to identify complex patterns, predict material properties, and accelerate the design-synthesis-testing cycle. osti.govcecam.org This approach is particularly valuable for exploring the vast chemical space of materials like fluorocarbons.

In the context of this compound and related fluorinated materials, ML can be integrated with atomic-level simulations in several ways:

Accelerating Property Prediction: Data from computationally expensive quantum mechanical or MD simulations (as described in 3.4.1) can be used to train ML models. osti.gov Once trained, these models can predict the properties of new, un-synthesized fluorocarbon candidates almost instantaneously, bypassing the need for time-consuming simulations for every new structure. arxiv.org

Inverse Design: Generative ML models, such as variational autoencoders (VAEs) or generative adversarial networks (GANs), can be used for "inverse design". arxiv.orgcecam.org Instead of predicting the properties of a given molecule, these models can generate new molecular structures that are predicted to have a desired set of properties (e.g., a specific melting point, viscosity, or surface energy). nips.cc For perfluorinated systems, this could lead to the design of novel lubricants, coatings, or dielectric fluids.

Force Field Development: ML can aid in the development of more accurate and efficient force fields for molecular simulations. By learning from high-fidelity quantum mechanics data, ML potentials can offer a level of accuracy close to first-principles methods but at a fraction of the computational cost, enabling larger and longer simulations. osti.gov

The synergy between AI, automated experimentation, and computational modeling is transforming materials discovery from a trial-and-error process to a data-driven science. arxiv.org While specific published applications of ML focusing solely on this compound are not yet widespread, the methodologies are well-established and poised to accelerate the discovery of next-generation fluorinated materials. frontiersin.orgosti.gov

The table below outlines potential applications of machine learning in the design and discovery of fluorinated materials like this compound.

| Machine Learning Application | Objective | Input Data Source | Potential Outcome for Fluorinated Materials |

|---|---|---|---|

| Property Prediction (e.g., Regression Models) | Predict properties like boiling point, viscosity, thermal conductivity. | Experimental data; results from MD or DFT simulations. | Rapid screening of new perfluoroalkane structures for specific applications without synthesis or simulation. arxiv.orgosti.gov |

| Generative Models (e.g., VAEs, GANs) | Design new molecules with desired target properties. | Large databases of existing chemical structures and their properties. | Discovery of novel fluorocarbons with optimized performance as lubricants, surfactants, or insulators. arxiv.orgcecam.org |

| ML-based Force Fields | Create highly accurate potentials for MD simulations at low computational cost. | High-throughput DFT calculations. | Enables larger-scale and longer-timescale simulations of fluoropolymer systems to study complex phenomena. osti.gov |

| Classification Models | Classify materials based on expected performance (e.g., high-performance vs. low-performance lubricant). | Molecular descriptors and experimental performance data. | Efficiently categorizing and prioritizing candidate molecules for further investigation. frontiersin.org |

Biomedical Research Applications of Perfluorohexadecane and Perfluorocarbon Emulsions

Perfluorocarbon-Based Emulsions as Advanced Drug Delivery Systems

Perfluorocarbons (PFCs), such as perfluorohexadecane, are chemically and biologically inert molecules that have garnered significant interest in biomedical research. nih.govthno.org When formulated into kinetically stable nanoemulsions (NEs), typically with droplet diameters under 500 nm, they serve as versatile platforms for advanced drug delivery. nih.govresearchgate.netnih.gov These PFC NEs can be engineered to carry a wide range of therapeutics, from small molecules to large biologics. nih.govresearchgate.net Their utility stems from their core-shell structure, where the perfluorocarbon core is encapsulated by a stabilizing surfactant layer, all dispersed within an aqueous continuous phase. nih.govresearchgate.net

Design Principles for Perfluorocarbon Nanoemulsions (PFC NEs)

The successful design of a PFC nanoemulsion for drug delivery hinges on the careful selection of its core components: the perfluorocarbon, the surfactant, and the aqueous phase. nih.govresearchgate.net The choice of these materials dictates the ultimate size, stability, surface chemistry, and payload capacity of the nanoemulsion. nih.gov

The basic structure of a drug delivery PFC NE is a biphasic system, where the PFC constitutes the dispersed "fluorous" phase and water serves as the continuous phase, with a surfactant layer stabilizing the interface. nih.gov Variations on this design exist, such as triphasic NEs, which incorporate a hydrocarbon oil as a second dispersed phase alongside the PFC. nih.govresearchgate.net This additional oil phase can enhance the loading capacity for lipophilic drugs. nih.govthno.org Another sophisticated design is the water-in-perfluorocarbon-in-water (W1/PFC/W2) double nanoemulsion, which allows for the encapsulation of hydrophilic agents. nih.govthno.org

Development and Manufacturing Methodologies for PFC NEs

The fabrication of PFC nanoemulsions typically involves high-energy methods designed to break down a coarse emulsion of PFC and water into nanosized droplets. nih.govnih.gov Common techniques include high-pressure homogenization, sonication, and microfluidization. nih.govthno.org The manufacturing process is often a two-step procedure: first, the formation of a coarse pre-emulsion via simple mixing or shearing, followed by a second step of high-energy processing to achieve the desired droplet size reduction. nih.govnih.gov

High-Pressure Homogenization Techniques

High-pressure homogenization (HPH) is a widely used, scalable technique for producing fine-scale emulsions. ijeab.compion-inc.commdpi.com The process involves forcing a coarse pre-emulsion through a narrow valve or channel at very high pressures (e.g., up to 14,000 psi or higher). google.comresearchgate.net The intense shear, turbulence, and cavitation forces generated within the disruption unit effectively break down large droplets into smaller, more uniform ones. researchgate.netpion-inc.com

This method is highly effective for achieving small droplet sizes (often below 200 nm) and a narrow size distribution, which are critical for clinical applications. nih.govpion-inc.com The first FDA-approved PFC emulsion, Fluosol-DA®, was manufactured using a high-pressure homogenization technique. nih.gov The final droplet size is influenced by parameters such as the homogenization pressure and the number of passes through the homogenizer. google.compion-inc.com Generally, increasing the pressure and the number of cycles leads to a reduction in droplet diameter, though there is a point of diminishing returns. researchgate.net

| Manufacturing Technique | Principle of Operation | Key Process Parameters | Typical Droplet Size |

|---|---|---|---|

| High-Pressure Homogenization (HPH) | A coarse emulsion is forced through a narrow gap at high pressure, causing droplet disruption via shear, cavitation, and turbulence. researchgate.netpion-inc.com | Homogenization pressure, number of passes, valve/channel geometry. google.comresearchgate.net | 100-200 nm. nih.gov |

| Sonication (Ultrasonication) | High-intensity sound waves create acoustic cavitation (formation and collapse of microbubbles), generating localized shear forces that break up droplets. researchgate.netbohrium.com | Sonication intensity (amplitude), duration, temperature, PFC concentration. researchgate.net | ~200-400 nm. researchgate.net |

| Microfluidics | Precise control of fluid streams in micro-scale channels allows for the controlled formation of individual droplets, often one at a time. researchgate.netnih.gov | Flow rates of dispersed and continuous phases, channel geometry, surfactant concentration. nih.govxjtu.edu.cn | Highly monodisperse, tunable size. researchgate.netxjtu.edu.cn |

Two-Step Emulsification Strategies

Many manufacturing processes for PFC nanoemulsions, including HPH and sonication, employ a two-step strategy. nih.govnih.gov

This two-step approach is particularly relevant for creating complex structures like W1/PFC/W2 double emulsions. nih.govthno.org In this case, a primary water-in-PFC (W1/PFC) emulsion is first created and then dispersed into a second aqueous phase containing another surfactant, followed by sonication to form the final double emulsion structure. nih.govthno.org

Sonication-Assisted Emulsion Formation

Sonication, or ultrasonication, is another high-energy method used to produce nanoemulsions. nih.gov It utilizes high-intensity ultrasonic waves to induce acoustic cavitation within the liquid. researchgate.netbohrium.com The rapid formation and violent collapse of microscopic bubbles generate intense, localized shear forces that effectively disrupt larger droplets into smaller ones. researchgate.net

The final characteristics of the nanoemulsion are highly dependent on the sonication parameters, which must be carefully controlled for reproducible manufacturing. researchgate.net Key parameters include:

This method is widely used in laboratory settings for its convenience and effectiveness in producing small batches of nanoemulsions. nih.govgoogle.com

Microfluidic Technologies for Controlled Emulsion Fabrication

Microfluidic technology offers a distinct alternative to bulk emulsification methods like HPH and sonication. researchgate.netxjtu.edu.cn By manipulating fluid flows within precisely fabricated micro-scale channels, microfluidic devices can produce droplets with exceptional control over size, uniformity, and internal structure. nih.govacs.orgharvard.edu This technique allows for the generation of highly monodisperse emulsions (low polydispersity) in a reproducible manner. nih.govxjtu.edu.cn

Encapsulation Strategies for Therapeutic Payloads (Small Molecules, Biologics)

Perfluorocarbon (PFC) nanoemulsions serve as a versatile platform for the delivery of a wide range of therapeutic agents, including both small molecules and larger biologics. nih.govthno.org These nanoemulsions are typically composed of a PFC core, a surrounding surfactant layer, and an aqueous continuous phase. nih.gov The unique physicochemical properties of PFCs, particularly their hydrophobic and lipophobic nature, allow for the encapsulation of therapeutic payloads through various strategies. mdpi.com

For hydrophobic small molecules, a common approach involves their dissolution within the surfactant layer or at the interface between the PFC core and the surfactant. nih.gov This method leverages the amphiphilic nature of the surfactant molecules to create a stable formulation. Another strategy for both hydrophobic and some hydrophilic drugs is the formation of double emulsions, such as water-in-PFC-in-water (W1/PFC/W2) emulsions. nih.gov In this configuration, an aqueous drug solution is first emulsified within the PFC, and this primary emulsion is then dispersed in an external aqueous phase. nih.gov This technique is particularly useful for encapsulating water-soluble drugs and protecting them from degradation in the external environment. nih.govnih.gov

The encapsulation of biologics, such as proteins, peptides, enzymes, and nucleic acids like small interfering RNAs (siRNAs) and oligonucleotides, has also been successfully demonstrated with PFC nanoemulsions. nih.govthno.org Due to the inert nature of the PFC core, these larger and often sensitive molecules can be encapsulated while preserving their biological activity. thno.org Strategies for encapsulating biologics often involve their incorporation into the aqueous phase of a double emulsion or their conjugation to the surfactant layer. nih.gov

The versatility of PFC nanoemulsions allows for the delivery of a diverse array of therapeutic payloads, as highlighted in the following table. thno.org

| Therapeutic Payload | Indication | Type of PFC Used |

| Small Molecules | ||

| Rapamycin | Muscular dystrophy | PFOB |

| Celecoxib | Neuro-inflammation | PFCE |

| Osimertinib | Non-small cell lung cancer | PFCE |

| Paclitaxel | Ovarian cancer | PFP |

| Doxorubicin | Breast Cancer | PFOB |

| Biologics | ||

| siRNA | Gene silencing | Not specified |

| Proteins/Peptides | Various | Not specified |

| Oligonucleotides | Gene therapy | Not specified |

This table is a representative summary of therapeutic payloads delivered via PFC nanoemulsions. thno.org

Mechanisms of Drug Release and Delivery in PFC NEs

The release of therapeutic agents from perfluorocarbon nanoemulsions (PFC NEs) can be achieved through several mechanisms, ranging from passive diffusion to externally triggered release, allowing for controlled and targeted drug delivery.

Contact-Facilitated Drug Delivery

Contact-facilitated drug delivery is a mechanism that enables the direct transfer of a therapeutic payload from the PFC nanoemulsion to the cytoplasm of a target cell, bypassing the endosomal pathway. nih.gov This process is dependent on the lipid mixing between the surfactant monolayer of the nanoemulsion and the cell's bilayer membrane, leading to the formation of a hemifusion complex. nih.gov This direct cytoplasmic delivery is particularly advantageous for drugs that are susceptible to degradation in the acidic environment of endosomes or for those that need to reach intracellular targets quickly. nih.gov Lipophilic drugs incorporated within the nanoemulsion can be efficiently delivered to target cells through this mechanism. nih.gov

Acoustically Triggered Release Mechanisms and Phase Transitions

Acoustically triggered release offers a non-invasive method for achieving spatiotemporal control over drug delivery. thno.org This technique utilizes ultrasound to induce a phase transition in the PFC core of the nanoemulsion. nih.govnih.gov PFCs with low boiling points, such as perfluoropentane or perfluorohexane (B1679568), are often used for this purpose. nih.govnih.gov When exposed to ultrasound waves of sufficient acoustic amplitude, the liquid PFC undergoes a process called acoustic droplet vaporization (ADV), where it vaporizes into a gas bubble. nih.govnih.gov This rapid expansion of the PFC core disrupts the nanoemulsion structure, leading to the release of the encapsulated therapeutic payload. nih.govnih.gov

This phase transition from liquid to gas can be influenced by several factors, including the ultrasound frequency, acoustic intensity, temperature, droplet size, and the specific perfluorocarbon species used. nih.govnih.gov Lower ultrasound frequencies have been shown to be more effective at inducing bubble formation and collapse. nih.gov The intensity required for this phase transition also depends on the PFC's boiling point, with lower boiling point PFCs requiring less energy for vaporization. frontiersin.org The resulting microbubbles can also enhance the permeability of surrounding tissues, further facilitating drug delivery to the target site. nih.gov

Perfluorocarbon Applications in Oxygenation and Pulmonary Function Research

The high gas-dissolving capacity of perfluorocarbons makes them valuable tools in research related to oxygenation and pulmonary function. thermal-engineering.orgwikipedia.org One of the most explored applications is in liquid ventilation, a technique where the lungs are filled with an oxygenated PFC liquid instead of air. wikipedia.orgnih.gov This approach can improve gas exchange and lung mechanics, particularly in cases of acute respiratory distress syndrome (ARDS), by eliminating the air-liquid interface and reducing surface tension in the alveoli. nih.govnih.gov

Perfluorocarbon-associated gas exchange is another technique that has been investigated. nih.gov In this method, a volume of PFC equivalent to the functional residual capacity is instilled into the lungs and remains in situ while conventional gas ventilation continues. nih.gov The PFC within the lungs is continuously oxygenated and participates directly in gas exchange. nih.gov

Furthermore, the delivery of perfluorocarbons as an aerosol has been shown to improve oxygenation and pulmonary mechanics in animal models of lung injury. nih.gov Inhalation of a PFC aerosol can lead to significant improvements in gas exchange and static compliance. nih.gov PFC emulsions have also been studied as oxygen therapeutics, acting as "blood substitutes" by carrying oxygen through the bloodstream and releasing it in tissues with low oxygen levels. wikipedia.org

Role of Perfluorocarbons in Surgical and Ophthalmic Tools

Perfluorocarbon liquids (PFCLs) are widely used as intraoperative tools in vitreoretinal surgery due to their unique physical properties. nih.gov These properties include high specific gravity, low surface tension, and immiscibility with water. nih.govasrs.org These characteristics make them ideal for stabilizing the retina during complex procedures such as the repair of retinal detachments, particularly those associated with giant retinal tears or proliferative vitreoretinopathy. nih.govnih.govretina-specialist.com

The use of PFCLs has significantly improved the success rates for the surgical treatment of complex retinal detachments. asrs.org

Formulation of Cell Culture Media Supplements with Perfluorochemicals

The high oxygen-dissolving capacity of perfluorochemicals (PFCs) has led to their use as supplements in cell culture media to enhance oxygen supply to cells. nih.govresearchgate.net Inadequate oxygenation can be a limiting factor in high-density cell cultures and for cells with high metabolic demands, such as primary islets of Langerhans. frontiersin.org The addition of PFCs to the culture medium can create a secondary phase that acts as an oxygen reservoir, improving cell viability, proliferation, and function. researchgate.netfrontiersin.org

Studies have shown that supplementing cell culture media with perfluorodecalin can significantly increase the biomass of yeast and plant cells. researchgate.net The use of PFCs can be particularly beneficial for delicate cells that are sensitive to the shear stress of conventional aeration methods. researchgate.net Emulsified PFCs have also been investigated for their ability to improve oxygen transport in microbial cultures. nih.gov By providing a more stable and efficient oxygen supply, PFCs can help to overcome the limitations of oxygen diffusion in static cultures and support the growth of three-dimensional cell aggregates. frontiersin.org

Integration of this compound in Biocompatible Materials Development

This compound, a perfluorocarbon (PFC), possesses a unique combination of properties stemming from the strength of the carbon-fluorine bond and the high electronegativity of fluorine. These characteristics, including chemical inertness, thermal stability, low surface tension, and high gas-dissolving capacity, make it a compound of interest in the development of advanced biocompatible materials. Its integration into biomedical applications is primarily through its use in emulsions and as a component in fluorinated polymers, which are explored for surface modifications, tissue regeneration scaffolds, and sophisticated drug delivery systems.

Surface Coating Technologies for Biomedical Devices

The surfaces of biomedical devices are critical interfaces with biological systems. Unmodified surfaces can lead to adverse events such as thrombosis, infection, and biofouling. Fluorinated polymers and coatings containing perfluorocarbons are utilized to create surfaces that are biocompatible, have low friction, and resist the adhesion of proteins and bacteria. advancedsciencenews.comnih.gov

Perfluorocarbons contribute to the creation of superhydrophobic surfaces, which can prevent the binding of proteins, cells, and bacteria by maintaining a stable air layer at the material's surface. nih.gov Coatings derived from or incorporating fluorinated compounds exhibit exceptional chemical resistance and thermal stability, making them suitable for devices that undergo harsh sterilization processes. dainsta.comnih.gov While much of the research focuses on polymers like Polytetrafluoroethylene (PTFE), the principles of utilizing fluorinated chains for surface modification are applicable. dainsta.comsurfacesolutionsgroup.commedicaldesignandoutsourcing.com The hydrophobic nature of fluorinated alkyl chains helps to ward off disruption from lipids or proteins. nih.gov These coatings can be applied to a variety of medical devices, including guidewires, catheters, stents, and medical implants, to improve their performance and safety. dainsta.comsurfacesolutionsgroup.commedicaldesignandoutsourcing.com

Research into multifunctional coatings aims to combine properties like biocompatibility, reduced infection rates, and improved mechanical characteristics. researchgate.net Materials for these coatings can range from polymers to ceramics and composites, applied through various deposition techniques. researchgate.net The goal is to enhance the performance and longevity of biomedical implants and instruments. researchgate.net

Table 1: Properties and Applications of Fluorinated Coatings in Biomedical Devices

| Property | Benefit for Biomedical Device | Example Application | Citation |

|---|---|---|---|

| Low Coefficient of Friction | Reduces wear and tear; minimizes tissue damage during insertion/operation. | Catheters, Guidewires | dainsta.com |

| Chemical Inertness/Resistance | Ensures stability in harsh chemical environments; prevents material degradation. | Medical implants, Surgical instruments | dainsta.comnih.gov |

| Biocompatibility | Minimizes adverse reactions with human tissue and bodily fluids. | Implantable devices (e.g., Stents) | dainsta.com |

| Hydrophobicity/Anti-fouling | Resists adhesion of proteins, lipids, and bacteria, reducing infection risk. | Catheters, Heart valves, Pacemakers | advancedsciencenews.comnih.govnih.gov |

| Thermal Stability | Maintains integrity during sterilization and high-temperature procedures. | Diagnostic equipment, Reusable instruments | dainsta.comnih.gov |

Tissue Engineering and Wound Dressing Material Development

In tissue engineering and wound care, maintaining an adequate oxygen supply to regenerating tissues is crucial for cell viability and function. Perfluorocarbons are notable for their high capacity to dissolve respiratory gases like oxygen and carbon dioxide. researchgate.net This property is leveraged in the development of scaffolds and wound dressings designed to combat hypoxia in damaged or engineered tissues.

This compound can be formulated into emulsions that serve as oxygen carriers. These emulsions can be incorporated into biomaterial scaffolds, such as hydrogels, to create an oxygen-rich microenvironment that promotes cell growth and tissue regeneration. researchgate.net Natural polymers like alginate, chitosan, collagen, and gelatin are often used as the base material for these scaffolds and dressings due to their biocompatibility, biodegradability, and structural similarity to the extracellular matrix (ECM). nih.govmdpi.comnih.govresearchgate.net

For instance, alginate dressings can absorb wound exudate to maintain a moist healing environment, and their combination with bioactive agents can enhance tissue regeneration. nih.gov Similarly, composite scaffolds combining polymers with other materials can improve mechanical properties and cellular interactions. nih.govmdpi.com The integration of perfluorocarbon emulsions into these materials provides a method for sustained oxygen delivery directly to the wound bed or tissue construct, which is particularly beneficial for chronic wounds like diabetic ulcers where vascularization is poor. nih.gov

Table 2: Components and Functions in Advanced Wound Dressing and Tissue Scaffolds

| Component | Material Example | Function in Tissue Repair | Citation |

|---|---|---|---|

| Scaffold Matrix | Alginate, Gelatin, Hyaluronic Acid, Chitosan | Provides structural support for cell growth; mimics the natural ECM. | nih.govmdpi.comnih.gov |

| Oxygen Carrier | Perfluorocarbon Emulsions (e.g., containing this compound) | Delivers dissolved oxygen to hypoxic tissues, enhancing cell viability and regeneration. | researchgate.net |

| Bioactive Agents | Growth Factors, Antimicrobial Agents (e.g., Zinc, Copper ions) | Stimulate angiogenesis, collagen synthesis, and prevent infection. | mdpi.comscispace.com |

| Synthetic Polymers | Poly-ε-caprolactone (PCL), Polyvinyl alcohol (PVA) | Enhance mechanical strength, stability, and control degradation rates. | mdpi.com |

Controlled Drug Delivery Systems Utilizing Fluorinated Polymers

Fluorinated polymers and perfluorocarbon-based emulsions are integral to the design of advanced drug delivery systems. nih.gov The unique chemical properties of the carbon-fluorine bond and the hydrophobic/lipophobic nature of perfluorinated chains offer distinct advantages for encapsulating and delivering therapeutic agents. nih.govresearchgate.net

Perfluorocarbon nanoemulsions, with a core of a compound like this compound, can be stabilized by fluorinated surfactants or amphiphilic block copolymers. researchgate.netnih.gov This core can be loaded with drugs, particularly hydrophobic ones. The fluorinated components enhance the stability of these delivery vehicles, protecting the encapsulated drug from degradation and preventing premature release. nih.govresearchgate.net The hydrophobic characteristics of fluorinated alkyl chains help the delivery system avoid disruption by lipids or proteins in the bloodstream, potentially extending its circulation time. nih.gov Furthermore, a lower alkalinity and diminished ionic charge associated with fluorinated compounds can bolster a drug's ability to traverse cellular membranes. nih.gov

These systems are being investigated for various therapeutic areas, including cancer therapy, where nanoscale delivery systems can leverage the enhanced permeability and retention (EPR) effect to concentrate drugs within tumor tissues. nih.gov The development of stimuli-responsive fluorinated polymers also allows for triggered drug release in response to specific environmental cues like pH or temperature, offering more precise control over the delivery process. nih.gov

Table 3: Characteristics of Fluorinated Polymer-Based Drug Delivery Systems

| Feature | Mechanism/Component | Advantage in Drug Delivery | Citation |

|---|---|---|---|

| Enhanced Stability | Strong C-F bonds; fluorophobic effect. | Extends the drug's lifecycle in the system; better retention of encapsulated drugs. | nih.govresearchgate.net |

| Biocompatibility | Chemical and biological inertness of the PFC core. | Minimizes systemic toxicity and adverse reactions. | nih.govresearchgate.net |

| Improved Cellular Penetration | Lower alkalinity and diminished ionic charge of fluorinated moieties. | Bolsters the drug's ability to traverse cellular membranes. | nih.gov |

| Controlled Release | Use of stimuli-responsive polymers (e.g., piezoelectric). | Allows for targeted drug release in response to specific triggers (pH, temperature). | nih.gov |

| Versatile Formulation | Can form stable nanoemulsions, nanoparticles, and vesicles. | Enables encapsulation of a wide range of therapeutic agents. | nih.govresearchgate.net |

Environmental Behavior and Ecological Implications of Perfluorohexadecane

Environmental Persistence and Bioaccumulation Potential of Perfluorohexadecane

Per- and polyfluoroalkyl substances (PFAS) are characterized by their high persistence in the environment. nih.gov This persistence is a result of the carbon-fluorine bond, which is among the strongest covalent bonds, making these compounds highly resistant to degradation by microbial, photolytic, and chemical processes. canada.ca Consequently, PFAS like this compound are expected to remain in the environment for extended periods. nih.govtoxicfreefuture.org

The bioaccumulation potential of PFAS varies depending on the specific substance. itrcweb.org Certain PFAS have been shown to accumulate in humans, wildlife, and plants. itrcweb.org In general, perfluoroalkyl sulfonates (PFSAs) with more than eight fluorinated carbons and perfluoroalkyl carboxylates (PFCAs) with nine or more fluorinated carbons are found to be substantially more bioaccumulative than their shorter-chain counterparts. itrcweb.org Unlike many other persistent pollutants that accumulate in fatty tissues, PFAS tend to bind to proteins in the blood and accumulate in organs like the liver and kidneys. environment.govt.nz While specific studies on the bioaccumulation of this compound are not widely available, its long-chain structure suggests a potential for bioaccumulation. Even low concentrations of persistent and bioaccumulative substances in the environment can pose risks to organisms through direct exposure or through the food chain. itrcweb.org

Speciation and Biogeochemical Cycling of Perfluoroalkyl Acids (PFAAs) in Environmental Compartments

Perfluoroalkyl acids (PFAAs), a prominent subgroup of PFAS, exhibit complex behavior in the environment, particularly in soil and sediment. hud.ac.ukresearchgate.net Their ability to move through different environmental compartments makes them globally distributed pollutants. nih.gov

The speciation of PFAAs in soil is a critical factor influencing their fate and transport. Research has proposed four primary forms of long-chain PFAAs in soil environments: hud.ac.ukresearchgate.net

Aqueous-extracted PFAAs: The most mobile form, readily transported with water.

Organic-solvent extracted PFAAs: Bound to organic matter in the soil.

Embedded or sequestered PFAAs: Trapped within the soil matrix.

Covalently bound PFAAs: Chemically bonded to soil components.

The interaction between PFAAs and soil components is complex. PFAAs can bind to soil minerals and organic matter, which affects their mobility and bioavailability. frontiersin.org Microbial activity also plays a significant role in the speciation of PFAS. hud.ac.ukresearchgate.net Soil microorganisms can influence the transformation and availability of these compounds. mdpi.com Conversely, PFAS contamination can adversely affect the diversity and population of soil microbial communities. researchgate.net The chemical composition of root exudates from plants can influence the soil microbiome, which in turn can alter the metabolism of substances in the soil. nih.gov The relationship between PFAA speciation, elemental cycling, and microbial activity is crucial for understanding their long-term behavior in soil. researchgate.net

| PFAA Form in Soil | Description | Mobility Potential |

|---|---|---|

| Aqueous-extracted | Dissolved in soil pore water. | High |

| Organic-solvent extracted | Associated with soil organic matter. | Moderate |

| Embedded or sequestered | Physically trapped within soil aggregates. | Low |

| Covalently bound | Chemically bonded to soil particles. | Very Low |

This table summarizes the proposed forms of Perfluoroalkyl Acids (PFAAs) in soil environments based on extraction methods, indicating their relative mobility.

PFAAs and other PFAS enter the environment from various point sources. Major sources include industrial facilities that manufacture or use PFAS, sites of fire training or response where aqueous film-forming foams (AFFF) are used, landfills, and wastewater treatment plants (WWTPs). nccoast.orgsunderlandlab.org

From these sources, PFAS can be transported through several pathways:

Water Transport: PFAS are often mobile in water. helcom.fi Discharges from WWTPs and industrial sites can contaminate surface water, which then acts as a transport vector. nih.govnih.gov PFAS can also leach from landfills and contaminated soils into groundwater, potentially contaminating drinking water sources. nih.govitrcweb.org

Atmospheric Transport: Stack emissions from industrial facilities can release PFAS into the atmosphere. nccoast.org These compounds can then be transported over long distances as vapors or adsorbed onto particles before being deposited onto soil and surface water. sunderlandlab.orgnih.gov

The specific transport dynamics depend on the properties of the individual PFAS compound. For instance, longer-chain PFAAs tend to sorb more strongly to sediment and soil, while shorter-chain PFAAs are generally more mobile in aquatic environments. helcom.fi

Investigations into Potential Ecotoxicological Effects (General PFAS Context)

The ecotoxicological effects of PFAS have been studied in a variety of organisms, with most data available for well-known compounds like PFOS and PFOA. itrcweb.org These studies provide a general context for the potential effects of other PFAS, including this compound.

In aquatic organisms, PFAS exposure has been linked to a range of adverse effects, including:

Metabolic Disruption: PFAS can interfere with metabolic pathways, leading to issues with carbohydrate metabolism and lipid homeostasis. nih.govresearchgate.net

Microbiome Alterations: These compounds can cause imbalances in the gut microbiome, potentially leading to physiological dysfunction. nih.govresearchgate.net

Organ Damage: Effects on the liver, gastrointestinal tract, and reproductive organs have been observed. environment.govt.nzresearchgate.net

Developmental and Reproductive Effects: Studies have shown that exposure can lead to infertility, reduced survival of offspring, and reduced growth. environment.govt.nz

In terrestrial ecosystems, data is more limited but points to potential risks. itrcweb.org PFAS can be taken up by plants, with shorter-chain compounds being more readily transferred to above-ground parts than long-chain compounds. environment.govt.nz Ecotoxicological effects reported in terrestrial animals include alterations in growth and reproduction. researchgate.net

Degradation Pathways and Stability Studies in Environmental Matrices

A defining characteristic of PFAS, including this compound, is their exceptional stability. nih.gov The carbon-fluorine bond's strength makes these compounds highly resistant to natural degradation processes. canada.ca

Forced degradation studies, which expose substances to extreme conditions like high temperature, harsh pH, and strong oxidizing agents, are used to understand the intrinsic stability of molecules and identify potential degradation products. ajpsonline.combiofidus.demedcraveonline.comsapub.org While these studies are common in pharmaceutical development, they also confirm the high stability of PFAS. Under environmentally relevant conditions, the degradation of most PFAS is extremely slow, if it occurs at all. canada.ca This resistance to breakdown is a primary reason for their classification as persistent organic pollutants. nih.gov

The degradation of chemical substances in soils and sediments can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-depleted) conditions, primarily driven by microbial metabolism. fao.orgoecd.org Standardized laboratory tests are designed to evaluate the rate and pathway of transformation in different soil types. oecd.orgepa.gov